molecular formula C19H22N2O2S B4586569 propyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4586569
M. Wt: 342.5 g/mol
InChI Key: QTCFCWUWMKEUMQ-UHFFFAOYSA-N
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Description

Propyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14019912 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Environmental Degradation

Synthesis and Herbicidal Application : A study focused on ZJ0273, a chemical closely related to propyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate, highlights its broad-spectrum herbicidal usage for weed control in oilseed rape in China. The research detailed the synthesis of mono- and dual-labeled ZJ0273 for tracking its environmental fate and understanding its metabolism and mode of action (Yang, Ye, & Lu, 2008).

Degradation and Environmental Fate : Another study investigated the transformation and degradation of ZJ0273 in aerobic soils, identifying four aromatic intermediates through ultralow liquid scintillation counting and LC-MS/MS. This research is crucial for understanding the environmental behavior and fate of such herbicides in agricultural settings (Wang et al., 2010).

Biodegradation Studies

Microbial Degradation : Research into the biodegradation of ZJ0273 by soil bacteria, particularly by strains of Amycolatopsis and Bacillus, has provided insights into the microbial pathways capable of breaking down this herbicide. These studies not only shed light on the natural attenuation processes for such chemicals in the environment but also explore the potential for bioremediation strategies (Cai et al., 2012; Qiao-li, 2011).

Impact on Crop Physiology

Effect on Amino Acids in Crops : A study utilizing near-infrared spectroscopy (NIRS) techniques reported the impact of ZJ0273 on total and branched-chain amino acids in oilseed rape leaves. This work is significant for evaluating the physiological effects of herbicide exposure on crop plants and for ensuring crop safety and efficacy of weed management practices (Tian et al., 2014).

Properties

IUPAC Name

propyl 4-[(2,4-dimethylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-11-23-18(22)15-6-8-16(9-7-15)20-19(24)21-17-10-5-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCFCWUWMKEUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.